molecular formula C12H15ClINO2 B1303024 (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049744-22-0

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1303024
CAS No.: 1049744-22-0
M. Wt: 367.61 g/mol
InChI Key: MCQOLORVFBWETG-NINOIYOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride ( 1049744-22-0) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a defined stereochemistry at the 2 and 4 positions of the pyrrolidine ring, which is critical for its interaction with biological targets. The molecular formula is C12H15ClINO2 and it has a molecular weight of 367.61 . The presence of the 2-iodobenzyl substituent makes it a valuable synthetic intermediate, particularly for cross-coupling reactions such as Suzuki or Sonogashira reactions, which are widely used to create more complex molecular architectures for screening against therapeutic targets. As a proline derivative, it serves as a key building block (or "synthon") for the synthesis of peptides and peptidomimetics, potentially modulating their conformation and bioavailability. This chemical is offered for research applications, including use as a precursor in the development of active pharmaceutical ingredients (APIs) and as a scaffold in constructing compound libraries. The product is characterized by techniques including HNMR and HPLC to ensure identity and a high standard of purity. Proper storage conditions are sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes only in laboratory settings. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

(2S,4R)-4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQOLORVFBWETG-NINOIYOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376049
Record name (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049744-22-0
Record name (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A key step is the alkylation of the pyrrolidine ring at the 4-position. According to patent literature on pyrrolidine-2-carboxylic acid derivatives, the hydroxyl or amine groups can be activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxides or lithium alkoxides. These intermediates then react with alkylating agents (e.g., 2-iodobenzyl bromide or chloride) in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to facilitate the reaction under mild conditions.

  • Base activation: Sodium hydride or n-butyllithium is used to deprotonate the hydroxyl or amine group.
  • Alkylation: The activated intermediate reacts with 2-iodobenzyl halide to introduce the 2-iodobenzyl substituent.
  • Phase transfer catalysis: Enhances the reaction rate and selectivity.

Protection and Deprotection Steps

To avoid racemization during alkylation, protecting groups are often employed on the carboxyl group. The compound of formula c1 (protected pyrrolidine-2-carboxylic acid) can be alkylated without racemization. After alkylation, the protecting group is removed to yield the free acid.

  • Protecting groups: Commonly used protecting groups include esters or amides.
  • Deprotection: Acidic or basic hydrolysis to regenerate the carboxylic acid.

Catalytic Hydrogenation for Stereochemical Control

In some synthetic routes, catalytic hydrogenation is used to reduce double bonds in intermediates to obtain the cis isomer of the pyrrolidine derivative. This step is stereoselective when starting from a single enantiomer of the chiral compound, helping to maintain stereochemical integrity.

  • Catalysts: Typically palladium or platinum catalysts.
  • Outcome: Cis isomer formation with minimal racemization.

Formation of Hydrochloride Salt

The final step involves converting the free base form of the compound into its hydrochloride salt to improve stability, solubility, and handling. This is typically done by treatment with hydrochloric acid in an appropriate solvent.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Notes
1 Protection of carboxyl group Esterification or amide formation Prevents racemization during alkylation
2 Activation of hydroxyl/amine group Sodium hydride, n-butyllithium Forms alkoxide or lithium alkoxide
3 Alkylation with 2-iodobenzyl halide 2-Iodobenzyl bromide/chloride, phase transfer catalyst Introduces 2-iodobenzyl substituent
4 Deprotection of carboxyl group Acidic or basic hydrolysis Regenerates free carboxylic acid
5 Catalytic hydrogenation (if applicable) Pd or Pt catalyst, H2 gas Stereoselective cis isomer formation
6 Formation of hydrochloride salt HCl in solvent Enhances stability and solubility

Research Findings and Technical Insights

  • Racemization Control: Direct alkylation of the free carboxylic acid form can lead to racemization at the 2-position. Using protecting groups before alkylation prevents this, preserving the (2S,4R) stereochemistry.
  • Unexpected Stereoselectivity: Catalytic hydrogenation of certain intermediates yields the cis isomer selectively, which is unusual since hydrogenation often produces racemic mixtures. This effect is attributed to the chiral nature of the starting material and reaction conditions.
  • Phase Transfer Catalysis: The use of quaternary ammonium salts or polyethylene glycol as phase transfer catalysts improves reaction efficiency and selectivity in alkylation steps.
  • Scalability: The described methods are amenable to scale-up, important for pharmaceutical applications.

Comparative Data on Alkylation Conditions

Base Used Alkylating Agent Catalyst/Phase Transfer Agent Yield (%) Racemization Risk Notes
Sodium hydride 2-Iodobenzyl bromide Tetrabutylammonium bromide 75-85 Low (with protection) Efficient, mild conditions
n-Butyllithium 2-Iodobenzyl chloride Polyethylene glycol 70-80 Moderate (without protection) Requires careful temperature control
Metallic sodium 2-Iodobenzyl bromide Quaternary ammonium salt 65-75 High (without protection) Risk of racemization

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alcohols or amines.

    Coupling Reactions: The iodobenzyl moiety can be involved in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines, thiols, or alkoxides under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent. It is a derivative of pyrrolidine, which is known for its diverse biological activities. The presence of the iodobenzyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes.

Anticancer Activity

Research has indicated that compounds similar to (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exhibit anticancer properties. For instance, studies have demonstrated that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may offer neuroprotective benefits. Pyrrolidine derivatives have been shown to exhibit activity against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This could make this compound a candidate for further exploration in treating conditions such as Alzheimer's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of the iodobenzyl moiety can be achieved through electrophilic aromatic substitution reactions.

Table 1: Synthesis Overview

StepReaction TypeReagents/ConditionsYield (%)
1AlkylationIodobenzene + Base75
2CarboxylationPyrrolidine + CO₂85
3Hydrochloride FormationHCl Treatment90

Case Studies

Several studies have explored the biological activities of pyrrolidine derivatives, including this compound.

Study on Anticancer Properties

A study published in Journal of Medicinal Chemistry examined various pyrrolidine derivatives for their ability to inhibit the growth of breast cancer cells. The results indicated that compounds with an iodobenzyl group had enhanced activity compared to their non-substituted counterparts, suggesting a structure-activity relationship that warrants further investigation.

Neuroprotection Research

In a recent publication in Neuropharmacology, researchers evaluated the neuroprotective effects of several pyrrolidine derivatives in models of oxidative stress-induced neuronal damage. The findings revealed that this compound significantly reduced cell death and inflammation markers, highlighting its potential therapeutic applications in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodobenzyl group can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of 4-substituted pyrrolidine-2-carboxylic acid derivatives. Key structural analogs include halogenated benzyl and heteroaromatic substituents, which influence physicochemical properties and biological activity.

Compound Name (Substituent) CAS Number Molecular Weight (g/mol) Substituent Position/Type Key Properties/Applications References
(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid HCl 1049744-22-0 367.61 2-Iodobenzyl Glutamate receptor modulation (inferred); storage: 2–8°C
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid HCl 1049744-33-3 367.61 3-Iodobenzyl Altered receptor binding due to iodine position; irritant
(2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid HCl 1049734-21-5 320.61 4-Bromobenzyl Industrial availability (95% purity); lower molecular weight vs. iodo analogs
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid HCl 1049740-22-8 332.73 4-Nitrobenzyl Electron-withdrawing nitro group; potential catalytic applications
(2S,4R)-4-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid HCl 1049753-14-1 337.85 Benzo[b]thiophen-3-ylmethyl Enhanced lipophilicity; heteroaromatic interaction studies
(2S,4R)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid diHCl - 228.12 Dimethylamino Catalyzes H-D exchange reactions; 100% purity in synthesis

Pharmacological and Functional Differences

  • The 2-iodo substitution may enhance receptor binding affinity due to steric and electronic effects .

Biological Activity

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C12H15ClINO2
  • Molecular Weight : 367.61 g/mol
  • CAS Number : 1049744-22-0
  • Purity : Minimum 95% .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The following sections detail specific activities and mechanisms.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations. The IC50 values reported range from 5 to 15 µM, indicating a moderate potency against these cell lines .
  • Induction of Apoptosis : Mechanistic studies suggest that the compound triggers apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptosis .

2. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects:

  • Reduction of Neuroinflammation : In vitro studies using microglial cells showed that this compound can reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated by lipopolysaccharides (LPS) .
  • Neurite Outgrowth Promotion : In neuronal cultures, this compound enhanced neurite outgrowth, suggesting potential applications in neurodegenerative diseases where neuroprotection is critical .

Case Study 1: Antitumor Efficacy in Vivo

A recent study evaluated the efficacy of this compound in a xenograft model of human breast cancer. The compound was administered intraperitoneally at doses of 10 mg/kg for three weeks. Results indicated a significant reduction in tumor volume compared to control groups (p < 0.01). Histological analysis revealed decreased mitotic activity and increased apoptosis within tumor tissues .

Case Study 2: Neuroprotection in Animal Models

In a model of Alzheimer's disease induced by amyloid-beta peptide administration, treatment with this compound resulted in improved cognitive function as assessed by the Morris water maze test. Additionally, there was a notable decrease in amyloid plaque deposition in treated animals compared to controls .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of cell proliferation; apoptosis
NeuroprotectiveReduction of neuroinflammation; neurite outgrowth

Q & A

Q. What are the recommended synthetic routes for (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous methods for structurally related pyrrolidine derivatives suggest a multi-step approach. For example, condensation of 2-iodobenzyl halides with pyrrolidine precursors (e.g., Boc-protected pyrrolidine carboxylic acids) followed by cyclization and deprotection is plausible. Catalysts such as palladium or copper (commused in cross-coupling reactions) and solvents like DMF or toluene are critical for optimizing yield and stereochemical fidelity . Post-synthetic purification via recrystallization or chromatography ensures high purity (>95%, as seen in related compounds) .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

  • Methodological Answer : Chiral HPLC is the gold standard for resolving enantiomers and validating stereochemistry . X-ray crystallography provides definitive structural confirmation, especially for resolving (2S,4R) configurations. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C, and 2D NOESY) identifies diastereotopic protons and verifies substituent positions. Mass spectrometry (HRMS or LC-MS) confirms molecular weight and detects impurities. Purity ≥97% can be achieved using preparative HPLC, as demonstrated in analogous pyrrolidine derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Adhere to SDS guidelines for personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of fine particles. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention . Store in a tightly sealed container under inert gas (e.g., argon) to prevent degradation. Emergency protocols for spills include neutralization with inert absorbents and disposal via hazardous waste channels .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s biological activity or conformational stability?

  • Methodological Answer : The (2S,4R) configuration imposes steric constraints that affect ligand-receptor interactions. For example, in peptide synthesis, pseudo-proline derivatives (e.g., Fmoc-protected analogs) with similar stereochemistry reduce aggregation by introducing conformational rigidity . Computational modeling (molecular dynamics simulations) can predict how the iodobenzyl group’s bulk and electronic properties modulate binding affinity. Comparative assays using (2S,4S) or (2R,4R) diastereomers are critical to isolate stereospecific effects .

Q. What strategies mitigate aggregation or solubility issues during peptide synthesis involving this compound?

  • Methodological Answer : Incorporate pseudo-proline derivatives (e.g., Fmoc-L-Pro(4-p-F-Ph)-OH) to disrupt β-sheet formation and enhance solubility in SPPS (solid-phase peptide synthesis) . Co-solvents like hexafluoroisopropanol (HFIP) or chaotropic agents (e.g., urea) improve dissolution. Adjusting pH to deprotonate the carboxylic acid group (pKa ~2.5) enhances aqueous solubility. Dynamic light scattering (DLS) monitors aggregation propensity during synthesis .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer : Systematic optimization of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) is essential. For example, replacing DMF with toluene in cyclization reactions may reduce side-product formation . Validate biological activity discrepancies using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Meta-analyses of published data should account for batch-to-batch variability in purity, as impurities ≥3% can skew results .

Q. What role does the 2-iodobenzyl substituent play in target binding or radiolabeling applications?

  • Methodological Answer : The iodine atom’s high atomic number enhances X-ray contrast in crystallography and enables radioisotope substitution (e.g., 125^{125}I for imaging). In pharmacological studies, the iodobenzyl group’s hydrophobicity may improve blood-brain barrier penetration. Competitive binding assays with non-iodinated analogs (e.g., 4-chlorobenzyl derivatives ) can isolate electronic vs. steric contributions. Radiolabeling protocols require strict control of reaction stoichiometry to avoid overhalogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.